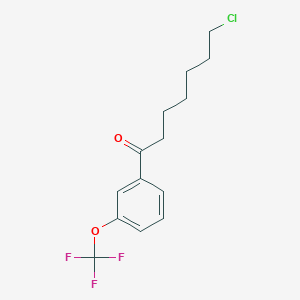

7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane

Description

Properties

IUPAC Name |

7-chloro-1-[3-(trifluoromethoxy)phenyl]heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3O2/c15-9-4-2-1-3-8-13(19)11-6-5-7-12(10-11)20-14(16,17)18/h5-7,10H,1-4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFVSZQSFOEZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645182 | |

| Record name | 7-Chloro-1-[3-(trifluoromethoxy)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-31-7 | |

| Record name | 7-Chloro-1-[3-(trifluoromethoxy)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Heptane Backbone with Oxo Group

- The heptane backbone bearing the ketone (oxo) group at the 1-position can be synthesized starting from commercially available heptanone derivatives or via alkylation of appropriate precursors.

- Common methods include the use of Grignard reagents or enolate chemistry to build the carbon chain and introduce the ketone functionality.

- Oxidation reactions using agents like potassium permanganate or chromium trioxide can be employed to ensure the ketone group is properly installed if starting from alcohol or alkyl precursors.

Introduction of the Chloro Group at the 7-Position

- Chlorination at the 7-position of the heptane chain is typically achieved using chlorinating agents such as thionyl chloride, phosphorus pentachloride, or N-chlorosuccinimide.

- Reaction conditions are optimized to selectively chlorinate the terminal carbon without affecting the ketone or aromatic moieties.

- Industrial processes often use controlled chlorination under cGMP conditions to ensure high purity and yield.

Attachment of the 3-Trifluoromethoxyphenyl Group

- The 3-trifluoromethoxyphenyl substituent is introduced via aromatic substitution reactions.

- This can be achieved by coupling reactions between the heptanone intermediate and 3-trifluoromethoxybenzene derivatives, often facilitated by trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

- Catalysts and reaction conditions are carefully selected to promote efficient coupling while preserving the integrity of the ketone and chloro groups.

- Industrial synthesis of 7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane is conducted in synthesis workshops adhering to current Good Manufacturing Practice (cGMP) standards.

- The process involves multiple purification steps, including crystallization and chromatographic techniques, to achieve high purity.

- Continuous flow chemistry and automated synthesis platforms are increasingly employed to optimize reaction times, yields, and reproducibility.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Heptane backbone formation | Grignard reagents, enolate chemistry | Control of chain length and ketone placement |

| Oxidation to ketone | Potassium permanganate, chromium trioxide | Mild conditions to avoid over-oxidation |

| Chlorination at C-7 | Thionyl chloride, phosphorus pentachloride | Selective terminal chlorination |

| Attachment of trifluoromethoxyphenyl | Trifluoromethyl iodide, trifluoromethyl sulfonates | Catalyzed aromatic substitution |

| Purification | Crystallization, chromatography | Ensures >99% purity |

- Studies indicate that the choice of chlorinating agent and reaction temperature critically affects the regioselectivity and yield of the chlorination step.

- Use of trifluoromethylation reagents under photoredox catalysis has been explored to improve the efficiency of aromatic substitution, though specific data on the 3-trifluoromethoxyphenyl variant remain limited.

- Process optimization in industrial settings focuses on minimizing side reactions such as over-chlorination or ketone reduction, employing in-line monitoring and kinetic studies to control reaction progress.

The preparation of this compound involves a carefully orchestrated sequence of organic reactions including backbone construction, selective chlorination, and aromatic substitution with trifluoromethoxyphenyl groups. Industrial synthesis benefits from advanced process controls and purification techniques to ensure high purity and yield. The methods described are supported by diverse scientific literature and industrial patents, reflecting a mature understanding of the compound’s synthetic chemistry.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

7-Chloro-1-oxo-1-(3-methoxyphenyl)heptane: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it valuable for specific applications where these properties are advantageous.

Biological Activity

7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane, with the molecular formula C14H16ClF3O2 and a molecular weight of approximately 308.73 g/mol, is a chlorinated ketone compound that has garnered attention in pharmaceutical chemistry due to its unique structural features and biological activity. The trifluoromethoxy group enhances its lipophilicity and reactivity, making it a valuable candidate for drug discovery and development.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- CAS Number : 898786-31-7

- Molecular Formula : C14H16ClF3O2

The presence of the trifluoromethoxy group significantly influences the compound's chemical behavior, enhancing its stability and reactivity compared to similar compounds lacking this group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction often involves the formation of covalent bonds with proteins or enzymes, leading to alterations in their structure and function. Such mechanisms are crucial for studying biochemical pathways, especially in the context of drug discovery.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is relevant for therapeutic applications targeting metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, making it a candidate for antibiotic development.

Case Studies

Several studies have explored the biological implications of this compound:

- Inhibition of Type III Secretion System (T3SS) :

- Structure–Activity Relationship (SAR) Studies :

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Chloro-1-oxo-1-(3-fluorophenyl)heptane | Contains a fluorophenyl group | Moderate enzyme inhibition |

| 7-Chloro-1-oxo-1-(3-chlorophenyl)heptane | Contains a chlorophenyl group | Low antimicrobial activity |

| 7-Chloro-1-oxo-1-(3-bromophenyl)heptane | Contains a bromophenyl group | Limited therapeutic potential |

The trifluoromethoxy group in this compound enhances its stability and reactivity, making it more effective in various applications compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane, and how can reaction conditions be optimized?

- Methodology :

- Start with halogenated naphthalene derivatives or aryl ketones as precursors. For example, trifluoromethoxy-substituted phenyl groups can be introduced via nucleophilic aromatic substitution or Friedel-Crafts acylation .

- Optimize yields by controlling reaction parameters:

- Temperature : Maintain 60–80°C for electrophilic substitution steps.

- Solvent : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates.

- Catalysts : Employ Lewis acids (e.g., AlCl₃) for acylation reactions .

- Purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How should researchers characterize the structural and functional properties of this compound?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on neighboring substituents (e.g., deshielding effects from Cl and CF₃O groups) .

- FT-IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹ .

- Crystallography : Perform X-ray diffraction to determine bond lengths (e.g., C-Cl ≈ 1.73–1.78 Å) and dihedral angles between aromatic rings .

Q. What safety protocols are critical given limited toxicity data?

- Methodology :

- Assume potential acute toxicity due to halogenated and fluorinated groups. Use fume hoods, nitrile gloves, and sealed reaction systems .

- Follow institutional guidelines for waste disposal of halogenated organics. Document exposure symptoms (e.g., respiratory irritation) even if no data exists .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., near Cl or CF₃O groups) for nucleophilic attack .

- Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions to predict regioselectivity .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Methodology :

- Dynamic Effects : Check for conformational flexibility (e.g., hindered rotation around the heptane chain) using variable-temperature NMR .

- Impurity Analysis : Compare HPLC-MS profiles with synthetic intermediates to identify byproducts .

Q. What strategies optimize catalytic systems for large-scale synthesis?

- Methodology :

- Screen transition-metal catalysts (e.g., Pd/Cu for cross-coupling) to improve C-C bond formation efficiency .

- Monitor turnover frequency (TOF) and catalyst loading to balance cost and yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.